molecular formula C26H34N4O3 B2876922 N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-57-8

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2876922
CAS No.: 922120-57-8
M. Wt: 450.583
InChI Key: URPMXOHMIWSYFY-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by its bifunctional substitution. The compound features a 3,4-dimethylphenyl group on one nitrogen atom and a complex ethyl-linked substituent on the other, comprising a 1-methyl-1,2,3,4-tetrahydroquinoline moiety and a morpholine ring.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-18-6-8-22(15-19(18)2)28-26(32)25(31)27-17-24(30-11-13-33-14-12-30)21-7-9-23-20(16-21)5-4-10-29(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMXOHMIWSYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in aryl substituents and alkyl chain modifications. Below is a detailed comparison with two closely related ethanediamide derivatives:

Property Target Compound N-(2,5-Dimethoxyphenyl)-N′-[2-(1-Methyltetrahydroquinolin-6-Yl)-2-Morpholinylethyl]Ethanediamide N-(2,3-Dimethylphenyl)-N′-[3-Morpholinylpropyl]Ethanediamide
Aryl Substituent 3,4-Dimethylphenyl (moderate lipophilicity) 2,5-Dimethoxyphenyl (higher polarity due to methoxy groups) 2,3-Dimethylphenyl (similar lipophilicity to target compound)
Alkyl Chain Substituent Ethyl bridge with tetrahydroquinoline + morpholine Ethyl bridge with tetrahydroquinoline + morpholine (identical to target) Propyl bridge with morpholine (longer chain, increased flexibility)
Molecular Weight ~495 g/mol (estimated) ~511 g/mol (estimated) ~387 g/mol
Polar Groups Morpholine (hydrogen-bond acceptor), tetrahydroquinoline (aromatic π-system) Morpholine + methoxy groups (enhanced solubility) Morpholine (solubility modifier)
Potential Applications Likely targets CNS or anti-inflammatory pathways (inferred from tetrahydroquinoline) Similar to target compound; dimethoxy groups may enhance metabolic stability Shorter structure may favor peripheral targets (e.g., antimicrobial)

Key Observations:

Chain Flexibility: The propyl-morpholine substituent in increases conformational flexibility compared to the ethyl-linked tetrahydroquinoline in the target compound, which may influence target engagement .

Structural Complexity: The tetrahydroquinoline-morpholine combination in the target compound and suggests a design strategy prioritizing multi-target activity, leveraging both aromatic and heterocyclic interactions.

Research Findings and Methodological Insights

Structural Characterization

The SHELX system has been widely used for crystallographic refinement of similar small molecules, enabling precise determination of bond lengths, angles, and stereochemistry . For example, the morpholine ring’s chair conformation and tetrahydroquinoline’s planar geometry could be validated using SHELXL, critical for structure-activity relationship (SAR) studies.

Virtual Screening and ChemGPS-NP

The ChemGPS-NP model () provides a framework for comparing compounds in multidimensional chemical space. Unlike traditional similarity-based approaches, ChemGPS-NP evaluates physicochemical properties (e.g., polarity, size), positioning the target compound closer to due to shared heterocycles, but distinct from due to chain length differences . This tool aids in predicting bioavailability or off-target effects.

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